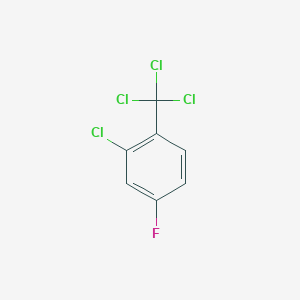

2-Chloro-4-fluorobenzotrichloride

Descripción

Contextualization of Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic hydrocarbons are a class of chemicals characterized by a benzene (B151609) ring substituted with at least one halogen atom, such as chlorine, fluorine, bromine, or iodine. iloencyclopaedia.org This structural motif is found in a vast range of synthetic compounds, including solvents, chemical intermediates, pesticides, and dyes. iloencyclopaedia.orgresearchgate.net The nature and position of the halogen atom(s) on the aromatic ring significantly modulate the compound's reactivity towards electrophilic and nucleophilic substitution reactions. libretexts.org For instance, the electron-withdrawing nature of halogens can activate the benzene ring for certain types of reactions, making these compounds versatile precursors in organic synthesis.

The study of halogenated aromatics is not only driven by their synthetic utility but also by their environmental and toxicological profiles, as some of these compounds can be persistent in the environment. nih.gov Understanding their chemical behavior is therefore critical for both advancing chemical manufacturing and assessing environmental impact.

Significance of Benzotrichloride (B165768) Derivatives in Advanced Organic Synthesis

Benzotrichloride, or (trichloromethyl)benzene, and its derivatives are a specific subclass of halogenated aromatic compounds with the general formula Ar-CCl₃. nih.govwikipedia.org The trichloromethyl group is a highly reactive functional group that serves as a synthetic equivalent of a carboxylic acid, a benzoyl chloride, or other related functionalities. researchgate.netsinocurechem.com This versatility makes benzotrichloride derivatives valuable intermediates in the production of a variety of chemicals. nih.govsinocurechem.com

For example, the hydrolysis of benzotrichloride yields benzoic acid, while reaction with anhydrous hydrogen fluoride (B91410) can produce benzotrifluoride. researchgate.netwikipedia.org These transformations highlight the utility of the CCl₃ group as a masked carboxyl or trifluoromethyl group. Furthermore, benzotrichloride derivatives are employed in the synthesis of dyes, antimicrobial agents, and UV-absorbing compounds used to protect materials from degradation by sunlight. wikipedia.orgsinocurechem.com The reactivity of the trichloromethyl group allows for a range of substitution reactions, expanding the synthetic chemist's toolkit for creating complex molecules. organic-chemistry.org

Research Imperatives and Scope for 2-Chloro-4-fluorobenzotrichloride

This compound is a di-substituted benzotrichloride derivative that has garnered interest as a precursor in the synthesis of specialized chemicals. chemicalbook.com The presence of both a chlorine and a fluorine atom on the benzene ring, in addition to the trichloromethyl group, offers a unique combination of reactivity and physical properties.

The primary research focus for this compound lies in its utility as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries. guidechem.com For instance, it is a key starting material for the synthesis of certain herbicides and can be nitrated to produce intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com The specific substitution pattern of this compound influences the regioselectivity of subsequent reactions, making it a valuable tool for targeted synthesis.

Current research often revolves around optimizing the synthesis of this compound itself and exploring its reactivity in various chemical transformations. The photochlorination of 2-chloro-4-fluorotoluene (B151448) is a documented method for its preparation. google.com Further investigations into its reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, are driven by the need for efficient routes to novel and functionalized aromatic compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₄F | chemicalbook.comnih.gov |

| Molecular Weight | 247.91 g/mol | chemicalbook.comnih.gov |

| CAS Number | 88578-92-1 | chemicalbook.comnih.gov |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 256.9 °C at 760 mmHg | lookchem.comchemicalbook.com |

| Density | 1.579 g/cm³ | lookchem.comchemicalbook.com |

| Flash Point | 121.9 °C | lookchem.comchemicalbook.com |

| XLogP3 | 4.3 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-fluoro-1-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4F/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHJAZWBSMAVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603118 | |

| Record name | 2-Chloro-4-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88578-92-1 | |

| Record name | 2-Chloro-4-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations of 2 Chloro 4 Fluorobenzotrichloride

Historical and Current Synthetic Routes to 2-Chloro-4-fluorobenzotrichloride

The preparation of this compound is predominantly achieved through the chlorination of specific toluene (B28343) and fluoroaromatic precursors. These methods have been refined over time to improve yield, purity, and industrial viability.

Photochlorination of Corresponding Toluic Precursors

A principal and industrially significant method for synthesizing this compound involves the photochlorination of 2-chloro-4-fluorotoluene (B151448). This free-radical chlorination process is initiated by ultraviolet (UV) light. The UV radiation facilitates the homolytic cleavage of chlorine molecules (Cl₂), generating highly reactive chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group of the 2-chloro-4-fluorotoluene in a stepwise manner, leading to the formation of the trichloromethyl group and yielding this compound. Careful control of the reaction temperature is essential to prevent over-chlorination and other unwanted side reactions.

The precursor, 2-chloro-4-fluorotoluene, can be synthesized from 3-chloro-4-methylaniline. chemicalbook.com This process involves diazotization in the presence of anhydrous hydrogen fluoride (B91410), followed by the addition of sodium nitrite. chemicalbook.comgoogle.com The reaction is temperature-controlled, and the resulting intermediate undergoes pyrolysis to yield 2-chloro-4-fluorotoluene. chemicalbook.comgoogle.com

| Parameter | Description | Source |

|---|---|---|

| Starting Material | 2-Chloro-4-fluorotoluene | |

| Reaction Type | Free-radical photochlorination | |

| Initiator | Ultraviolet (UV) light | |

| Key Intermediate | Chlorine radicals (Cl•) | |

| Critical Condition | Temperature control to prevent side reactions |

Chlorination of Fluoroaromatic Precursors

Another synthetic pathway involves the direct chlorination of fluoroaromatic compounds. For instance, 4-fluorophenol (B42351) can be chlorinated with agents like chlorine gas or sulfuryl chloride. google.comgoogle.com This method is advantageous as it often proceeds under mild conditions and can offer high selectivity for the desired chlorinated product. google.comgoogle.com The synthesis of related compounds, such as 3,4-dichlorobenzotrifluoride, can be achieved from 4-chloro-3-nitrobenzotrifluoride (B52861) by treating it with molecular chlorine in the presence of a catalyst system, typically a Friedel-Crafts type catalyst like ferric chloride or aluminum trichloride (B1173362), along with a sulfur compound. epo.org

Synthesis via 2-Chloro-4-fluoromethylbenzene and Chloroform (B151607) Catalyzed by Aluminum Chloride

While less commonly detailed in the readily available literature for this specific compound, syntheses involving Friedel-Crafts alkylation principles are fundamental in aromatic chemistry. A general approach could theoretically involve the reaction of a suitably substituted benzene (B151609) ring with a chloroform equivalent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, specific research findings detailing this exact transformation for this compound are not prominently available in the searched results.

Derivatization and Functionalization of this compound

This compound serves as a key intermediate for further chemical modifications, with nitration being a particularly important transformation.

Nitration Reactions to Yield 2-Chloro-4-fluoro-5-nitrobenzotrichloride

The introduction of a nitro group onto the aromatic ring of this compound is a crucial step in the synthesis of more complex molecules, such as 2-chloro-4-fluoro-5-nitrobenzoic acid. patsnap.comgoogle.com This electrophilic aromatic substitution is typically carried out using a sulfonitric mixture. patsnap.comgoogle.com

One method describes the use of a mixed acid prepared from concentrated sulfuric acid (98%) and concentrated nitric acid (98%) in a 1:1 mass ratio. patsnap.com The this compound is added dropwise to this mixture at controlled temperatures, for example, between -2°C and 2°C. patsnap.com Following the reaction, the mixture is quenched in an ice-water mixture to precipitate the product, which can then be isolated by filtration. patsnap.com This process has been reported to achieve product yields of around 98% with purities over 91%. patsnap.com

Another approach utilizes a sulfonitric mixture comprising red fuming nitric acid and concentrated sulfuric acid. google.com The weight ratio of the sulfonitric mixture to this compound is a critical parameter, with preferred ranges being between 1:1 and 3:1, and more specifically between 1.5:1 and 2:1. google.com The nitration reaction temperature is ideally maintained between 5°C and 10°C, as lower temperatures can lead to increased reaction times. google.com This optimized process is capable of producing 2-Chloro-4-fluoro-5-nitrobenzotrichloride with a purity of over 99% and a yield greater than 85%. google.com

The following table summarizes the optimized conditions from different studies:

| Parameter | Condition 1 | Condition 2 | Source |

|---|---|---|---|

| Nitrating Agent | Mixed acid (98% H₂SO₄ and 98% HNO₃) | Sulfonitric mixture (Red fuming HNO₃ and concentrated H₂SO₄) | patsnap.com, google.com |

| Acid Mass Ratio (H₂SO₄:HNO₃) | 1:1 | 1:3 to 1:7 (HNO₃ to H₂SO₄) | patsnap.com, google.com |

| Weight Ratio (Mixture:Substrate) | Not specified | 1.5:1 to 2:1 | google.com |

| Reaction Temperature | -2°C to 2°C | 5°C to 10°C | patsnap.com, google.com |

| Reported Yield | ~98% | >85% | patsnap.com, google.com |

| Reported Purity | >91% | >99% | patsnap.com, google.com |

Reaction Temperature Control and Kinetic Studies for Nitration

The nitration of this compound is a critical step in the synthesis of various important chemical intermediates. Precise control of the reaction temperature is essential for achieving high yields and minimizing the formation of unwanted byproducts.

In a typical process, this compound is reacted with a sulfonitric mixture. The temperature of this reaction is carefully maintained in a range of ≥ 0 °C to ≤ 15 °C. google.com One specific method involves cooling the reaction mass to 0 °C before the dropwise addition of 90% red fuming nitric acid, ensuring the temperature remains below 5 °C. google.com Following the addition of the nitrating agent, the this compound is added over a period of two hours while maintaining the temperature between 5 °C and 7 °C. google.com The reaction mixture is then stirred at this temperature for 6 to 8 hours. google.com

Kinetic studies on the nitration of related compounds, such as chlorobenzene (B131634) and toluene, provide insights into the reaction dynamics. The nitration of chlorobenzene with concentrated mixed acids is a fast and highly exothermic process. researchgate.net Kinetic studies using a continuous-flow microreactor system have enabled the determination of accurate kinetic parameters by overcoming mass transfer resistance and poor heat transfer rates. researchgate.net Similar studies on o-nitrotoluene nitration have shown that the observed reaction rate generally increases with a higher mass fraction of sulfuric acid, although a maximum rate is observed at a specific concentration. rsc.org These kinetic investigations are crucial for understanding the reaction mechanisms and optimizing process conditions. rsc.orglboro.ac.uk

Table 1: Temperature Control in the Nitration of this compound google.com

| Step | Parameter | Value |

| Initial Cooling | Reaction Mass Temperature | 0 °C |

| Nitric Acid Addition | Temperature | < 5 °C |

| Substrate Addition | Temperature | 5 °C to 7 °C |

| Stirring | Temperature | 5 °C to 7 °C |

| Halogenated Solvent Addition | Temperature | 10 °C to 15 °C |

Impact of Reaction Time on Product Yield and Isomeric Purity

The duration of the nitration reaction significantly influences both the product yield and the isomeric purity. In the synthesis of 2-chloro-4-fluoro-5-nitrobenzotrichloride, after the addition of the reactants, the mixture is stirred for a period of 6 to 8 hours to ensure the reaction goes to completion. google.com A patent describes a process where after the addition of this compound to the sulfonitric mixture, the reaction is left at the specified temperature for an additional 2 hours to achieve completion, resulting in a 93% yield of the title product with a purity of 93.7% as determined by gas chromatography (GC). googleapis.com

The control of reaction time is crucial for maximizing the formation of the desired isomer while minimizing side reactions. In the nitration of toluene, for instance, the product distribution is a mix of ortho-, para-, and meta-nitrotoluene, with the ortho and para isomers being predominant. msu.edu The reaction time, in conjunction with other parameters like temperature and catalyst, can be adjusted to optimize the yield of the desired isomer.

Advanced Purification Techniques for Nitrated Benzotrichloride (B165768) Derivatives

After the nitration reaction, a series of purification steps are necessary to isolate the desired product with high purity. A common technique involves adding a halogenated organic solvent, such as ethylenedichloride, to the reaction mixture. google.com This allows for the separation of the organic layer containing the product from the acidic layer. google.com The organic layer is then washed with an aqueous solution of an inorganic base to neutralize any remaining acid. google.com

Further purification can be achieved by concentrating the organic layer to obtain a crude product, which is then stored at a low temperature (0 °C to 10 °C) to facilitate crystallization or precipitation of the desired compound. google.com High-performance liquid chromatography (HPLC) is a standard analytical method used to determine the purity of the final product. google.com In some processes, after the reaction is complete, the mixture is poured into an ice/water mixture, leading to the precipitation of a white solid. googleapis.com The product is then extracted with a solvent like dichloromethane, washed with a sodium bicarbonate solution, dried, and evaporated to yield the purified product. googleapis.com

Vapor Phase Halogenation and Chloro-denitration Strategies

Ammoxidation, a vapor-phase reaction, is used for the synthesis of dichlorofluorobenzonitriles from dichlorofluorotoluenes. This process involves reacting a mixture of the toluene derivative with ammonia (B1221849), air, and steam at high temperatures (350°C to 550°C) over a catalyst. google.com Chloro-denitration, the replacement of a nitro group with a chlorine atom, is another strategy that can be employed. While specific examples for this compound are scarce, the chlorolysis of a nitro group to produce 2,6-dichloro-3-fluorobenzonitrile (B173952) has been described, although it is noted as a challenging industrial process. google.com

Preparation of Related Dichloro-fluorobenzotrichloride Analogues

The synthesis of dichloro-fluorobenzotrichloride analogues often involves the chlorination of a suitable starting material. For example, 2,4-dichloro-5-fluorobenzoyl chloride can be prepared from 2,4-dichlorofluorobenzene through a Friedel-Crafts reaction followed by hydrolysis. google.com

Role of Heterogeneous Catalysts in Halogenation (e.g., Composite Zeolite Solid Super Acid Catalysts)

Heterogeneous catalysts play a crucial role in the halogenation of aromatic compounds, offering advantages in terms of selectivity, reusability, and environmental compatibility. rsc.org Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are common catalysts for electrophilic aromatic halogenation. wikipedia.orglibretexts.org

Zeolites, particularly H-*BEA zeolites, have shown high activity in the chlorination of aromatic compounds. rsc.org These solid acid catalysts can promote high conversion rates and selectivity towards monochlorinated products. rsc.org The catalytic activity of zeolites is attributed to their porous structure and the presence of both Brønsted and Lewis acid sites. mdpi.comethz.ch Composite zeolite solid super acid catalysts are being explored to enhance catalytic performance in these reactions.

Table 2: Common Lewis Acid Catalysts in Halogenation wikipedia.orglibretexts.orggoogle.com

| Catalyst | Chemical Formula |

| Ferric Chloride | FeCl₃ |

| Aluminum Chloride | AlCl₃ |

| Zinc Chloride | ZnCl₂ |

| Zirconium Tetrachloride | ZrCl₄ |

Selective Hydrolysis for Benzoyl Chloride Formation

Benzotrichloride derivatives can be selectively hydrolyzed to form the corresponding benzoyl chlorides. chemcess.com This partial hydrolysis is a key step in the synthesis of many important compounds. The reaction is typically carried out by reacting the benzotrichloride with a controlled amount of water, often in the presence of a catalyst like ferric chloride. google.com The amount of water is critical; using an equimolar amount helps to ensure a complete reaction while avoiding excessive hydrolysis to the corresponding benzoic acid. google.com Another method involves the reaction of benzotrichloride with a carboxylic acid, which yields the corresponding acid chloride along with benzoyl chloride. chemcess.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable industrial processes that minimize environmental impact. yale.edu These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edugctlc.org The traditional synthesis of this compound typically involves the photochlorination of 2-chloro-4-fluorotoluene, a process that utilizes UV light and chlorine gas. While effective, this method presents opportunities for improvement through the lens of green chemistry.

Key areas for applying green chemistry principles include:

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. yale.edugctlc.org This involves optimizing reaction conditions to reduce the formation of by-products from over-chlorination or side reactions on the aromatic ring.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused. yale.edu In the context of benzotrichloride synthesis, the use of selective catalysts can enhance regioselectivity and reduce waste.

Designing Safer Chemicals and Solvents : This principle encourages the use of substances that possess little to no toxicity. yale.edu Research into alternative, less hazardous chlorinating agents and the use of safer, recyclable solvents or solvent-free conditions are key aspects of greening the synthesis process. The use of auxiliary substances like solvents should be minimized or rendered innocuous whenever possible. gctlc.org

Design for Energy Efficiency : Chemical processes should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure where feasible. yale.edugctlc.org Exploring catalytic systems that operate under milder conditions than traditional photochlorination can lead to significant energy savings. Technologies like microwave-assisted synthesis represent a potential energy-efficient alternative. mdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Table 1: Application of Green Chemistry Principles in Synthesis| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Optimizing reaction selectivity to minimize chlorinated by-products and waste streams. yale.edu |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product structure. gctlc.org |

| Less Hazardous Syntheses | Replacing hazardous reagents like chlorine gas with safer alternatives and avoiding toxic solvents. yale.edu |

| Safer Solvents & Auxiliaries | Reducing the volume of organic solvents or replacing them with water or other green alternatives where possible. gctlc.org |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures compared to traditional methods. gctlc.org |

| Catalysis | Employing highly selective and recyclable catalysts to improve yield and reduce energy consumption and waste. yale.edu |

Innovative Catalytic Systems for Benzotrichloride Derivatization

This compound is a valuable intermediate whose trichloromethyl group is readily transformed into other functional groups. Innovative catalytic systems play a crucial role in enhancing the efficiency, selectivity, and sustainability of these derivatization reactions.

Composite Catalysts for Hydrolysis:

One of the primary derivatization reactions of benzotrichlorides is hydrolysis to form the corresponding benzoyl chlorides. This transformation is often a crucial step in the synthesis of various fine chemicals. The use of innovative composite catalysts has been shown to significantly improve this process. For instance, a composite catalyst system of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) has been effectively used for the hydrolysis of a structurally similar compound, 4-fluorobenzotrichloride (B1329314). google.com This dual-catalyst system demonstrates enhanced hydrolytic efficiency and higher product yields compared to traditional single-catalyst methods, while also shortening reaction times. google.com

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. wikipedia.orgslideshare.net This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and simplified work-up procedures, aligning well with green chemistry principles. wikipedia.org

In the context of benzotrichloride derivatization, PTC is highly applicable for various nucleophilic substitution reactions. By facilitating the transfer of anionic nucleophiles from an aqueous phase to the organic phase containing the benzotrichloride substrate, PTC can significantly accelerate reaction rates and improve yields. crdeepjournal.org

The table below highlights innovative catalytic systems used for the derivatization of benzotrichlorides.

Table 2: Innovative Catalytic Systems for Benzotrichloride Derivatization| Derivatization Reaction | Catalytic System | Catalyst Type | Advantages |

|---|---|---|---|

| Hydrolysis | Ferric Chloride (FeCl₃) & Zinc Chloride (ZnCl₂) | Composite Lewis Acid | Increased reaction rate, higher yield, shorter reaction time compared to single catalysts. google.com |

| Nucleophilic Substitution | Quaternary Ammonium Salts (e.g., Benzyltriethylammonium chloride) | Phase-Transfer Catalyst (PTC) | Facilitates reactions between immiscible phases, allows use of water as a solvent, milder conditions, improved yields. wikipedia.orgslideshare.net |

| Nucleophilic Substitution | Phosphonium Salts (e.g., Hexadecyltributylphosphonium bromide) | Phase-Transfer Catalyst (PTC) | Higher thermal stability compared to ammonium salts, suitable for a wider range of reaction temperatures. wikipedia.org |

| Nitration | Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Heterogeneous Catalyst | Potential to replace corrosive and hazardous sulfonitric mixtures, easier separation, and catalyst recyclability. cnr.it |

The development of such innovative catalysts is a key focus of modern chemical research, aiming to provide more sustainable and economically viable routes for the production of valuable chemical entities derived from this compound. cnr.it

Reactivity and Chemical Transformations of 2 Chloro 4 Fluorobenzotrichloride

Nucleophilic Substitution Reactions

Nucleophilic substitution in 2-chloro-4-fluorobenzotrichloride can occur at two primary locations: the benzylic carbon of the trichloromethyl group and the aromatic ring itself. The reactivity at these sites is markedly different.

The chlorine atoms of the benzotrichloride (B165768) (-CCl₃) moiety are significantly more susceptible to nucleophilic substitution than the chlorine atom attached directly to the aromatic ring. This is because substitution at the benzylic carbon proceeds through a more stable carbocation intermediate, stabilized by the adjacent benzene (B151609) ring. In contrast, nucleophilic substitution on the aromatic ring is an energetically demanding process that typically requires harsh conditions or the presence of strong electron-withdrawing groups to proceed via an addition-elimination (SNAr) mechanism. uomustansiriyah.edu.iqresearchgate.net

Within the aromatic ring, the relative reactivity of the chlorine versus the fluorine atom in SNAr reactions is influenced by two opposing factors: electronegativity and leaving group ability. Although fluorine is more electronegative, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack, the C-F bond is much stronger than the C-Cl bond. However, in many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, which is favored at the carbon bearing the more electronegative fluorine atom. The presence of the strongly electron-withdrawing -CCl₃ group activates the ring for nucleophilic aromatic substitution. uomustansiriyah.edu.iq

Table 1: Comparison of Halogen Reactivity in this compound

| Halogen Location | Type of Carbon | Relative Reactivity to Nucleophiles | Typical Reaction |

| -CCl ₃ | Benzylic (sp³) | High | Hydrolysis, substitution |

| Aromatic Cl | Aromatic (sp²) | Low | Nucleophilic Aromatic Substitution (SNAr) |

| Aromatic F | Aromatic (sp²) | Low (but often higher than Ar-Cl in SNAr) | Nucleophilic Aromatic Substitution (SNAr) |

The direct conversion of this compound to a phenolic compound by displacing the aromatic chlorine or fluorine under mild conditions is challenging due to the high reactivity of the -CCl₃ group. The primary reaction under aqueous basic conditions is the rapid hydrolysis of the trichloromethyl group.

However, the synthesis of the related compound 2-chloro-4-fluorophenol (B157789) from 4-fluorophenol (B42351) can be achieved under mild conditions by direct chlorination with agents like chlorine gas or sulfuryl chloride, sometimes in the presence of water. google.comgoogle.com This indicates that the phenolic group can be formed prior to the introduction of all substituents. A direct nucleophilic substitution of the aromatic chlorine on this compound to yield a phenol (B47542) would require specialized reagents that selectively target the C-Cl bond without reacting with the more labile -CCl₃ group, a process not commonly described.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the existing substituents. The chloro, fluoro, and trichloromethyl groups are all electron-withdrawing, thus deactivating the benzene ring towards electrophilic attack compared to benzene itself. uomustansiriyah.edu.iqlibretexts.org

The directing effects of these groups are as follows:

-Cl (Chloro) : Deactivating, but ortho-, para-directing. libretexts.orgwou.edu

-F (Fluoro) : Deactivating, but ortho-, para-directing. libretexts.orgwou.edu

-CCl₃ (Trichloromethyl) : Strongly deactivating and meta-directing.

The position of an incoming electrophile is determined by the cumulative effect of these groups. In the case of nitration, the reaction has been shown to be highly regioselective. For this compound, nitration occurs predominantly at the C-5 position. googleapis.com

Analysis of Directing Effects for Nitration:

The -Cl group at C-2 directs ortho (C-3) and para (C-5).

The -F group at C-4 directs ortho (C-3, C-5) and para (C-1, occupied).

The -CCl₃ group at C-1 directs meta (C-3, C-5).

All three groups direct towards the C-3 and C-5 positions. The reaction favors the C-5 position to yield 2-chloro-4-fluoro-5-nitrobenzotrichloride. googleapis.com This outcome is consistent with the combined directing influences and potential steric considerations. A patent describes a process for this nitration using a sulfonitric mixture (oleum and nitric acid) at low temperatures (0-10°C), followed by isolation of the product. googleapis.com

Hydrolytic Degradation Pathways and By-product Formation

The benzotrichloride moiety is highly susceptible to hydrolysis. In the presence of water, this compound readily decomposes, particularly when heated or in the presence of acids. wikipedia.orginchem.org This reaction is a key degradation pathway.

The hydrolysis of the trichloromethyl group proceeds in a stepwise manner, ultimately yielding a carboxylic acid. The primary products of this degradation are 2-chloro-4-fluorobenzoic acid and hydrogen chloride (HCl). googleapis.comwikipedia.org

Reaction: C₆H₃(F)(Cl)CCl₃ + 2 H₂O → C₆H₃(F)(Cl)COOH + 3 HCl

This rapid hydrolysis means the compound is unstable in the presence of moisture and fumes in humid air due to the release of HCl gas. inchem.orgsciencemadness.orgguidechem.com The formation of 2-chloro-4-fluorobenzoic acid via hydrolysis is a documented transformation, sometimes occurring simultaneously with other reactions like nitration if aqueous conditions are present. googleapis.com For instance, methods exist to synthesize 2-chloro-4-fluorobenzoic acid by hydrolyzing 2-chloro-4-fluorobenzonitrile (B42565) with a sulfuric acid solution at elevated temperatures. patsnap.com Similarly, the hydrolysis of the benzotrichloride is a standard route to the corresponding benzoic acid. wikipedia.org

Oxidation-Reduction Chemistry of the Benzotrichloride Moiety

The trichloromethyl group represents a high oxidation state for the benzylic carbon. Consequently, the most relevant redox chemistry for this moiety is reduction. The -CCl₃ group can be reduced to less halogenated groups such as dichloromethyl (-CHCl₂), chloromethyl (-CH₂Cl), or the fully reduced methyl (-CH₃) group using appropriate reducing agents. While specific documented examples for the reduction of this compound are scarce in readily available literature, the reduction of benzotrichlorides, in general, can be achieved through various methods, including catalytic hydrogenation or with reducing metals.

Conversely, further oxidation of the benzylic carbon in the -CCl₃ group is not feasible as it bears no hydrogen atoms and is already bonded to three electronegative chlorine atoms. The aromatic ring itself could be oxidized under very harsh conditions, but this would lead to ring cleavage and complete degradation of the molecule.

Pathways to Polymerization and Oligomerization

Benzotrichloride and its derivatives can undergo polymerization or form resinous materials, often as an undesirable side reaction under certain conditions. These reactions can be initiated by Lewis acids, heat, or interaction with certain reactive compounds. sciencemadness.org For instance, the presence of zinc chloride as a catalyst in reactions involving benzotrichloride has been noted to form black, polymeric surface coatings on the catalyst crystals. sciencemadness.org

Furthermore, benzotrichlorides are known to react violently with some substances, such as aliphatic amines, which can lead to rapid polymerization. While these pathways typically lead to complex, undefined mixtures, it is conceivable that under controlled conditions, the reactivity of the -CCl₃ group could be harnessed for specific polymerization reactions, although such applications are not widely documented. The polymerization is often considered a hazardous reactivity aspect rather than a synthetic utility. sciencemadness.org

Mechanistic Elucidation of Key Reactions Involving the this compound Core

The chemical transformations of this compound are primarily centered around the highly reactive trichloromethyl group and the activated aromatic ring. The strong electron-withdrawing nature of the trichloromethyl group, combined with the inductive effects of the chloro and fluoro substituents, renders the molecule susceptible to a variety of reactions, most notably hydrolysis and nucleophilic substitution.

The formation of this compound itself proceeds via a free-radical chain mechanism. The process begins with the photochlorination of 2-chloro-4-fluorotoluene (B151448), where ultraviolet (UV) light initiates the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from the methyl group of the toluene (B28343) derivative, leading to a stepwise substitution of hydrogen with chlorine until the trichloromethyl group is formed.

Hydrolysis: A Stepwise Path to Carboxylic Acid Derivatives

The hydrolysis of the trichloromethyl group is a characteristic and facile reaction for benzotrichlorides. wikipedia.org This transformation can be controlled to yield either the corresponding benzoyl chloride or the benzoic acid.

The mechanism of hydrolysis proceeds in a stepwise manner. In the presence of water, the highly electrophilic carbon atom of the trichloromethyl group is attacked by the nucleophilic oxygen atom of a water molecule. This is followed by the elimination of a molecule of hydrogen chloride (HCl). This process repeats, with each of the three chlorine atoms being sequentially replaced by a hydroxyl group, forming an unstable trichlorohydrin intermediate. This intermediate rapidly loses HCl to form the corresponding acyl chloride, in this case, 2-chloro-4-fluorobenzoyl chloride.

The rate and efficiency of this hydrolysis can be influenced by catalysts. For instance, the hydrolysis of 4-fluorobenzotrichloride (B1329314) to 4-fluorobenzoyl chloride has been effectively carried out using a composite catalyst of ferric trichloride (B1173362) and zinc chloride, suggesting a similar catalytic approach could be applied to this compound. google.com

| Reactant | Product | Catalyst | Key Observation |

| 4-fluorobenzotrichloride | 4-fluorobenzoyl chloride | Ferric trichloride and zinc chloride | The use of a composite catalyst significantly improves the efficiency of the hydrolysis reaction. google.com |

| Benzotrichloride | Benzoic acid | Water | Rapid hydrolysis with a reported half-life of approximately 2.4 minutes. wikipedia.org |

Nucleophilic Substitution: An Activated Aromatic System

The presence of the strongly electron-withdrawing trichloromethyl group, in conjunction with the chloro and fluoro substituents, activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). These activating groups delocalize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby stabilizing it and facilitating the substitution.

The trichloromethyl group is a powerful electrophile, making the carbon to which it is attached a prime target for nucleophilic attack. This allows for the displacement of the trichloromethyl group by various nucleophiles. For example, reaction with a hydroxide (B78521) ion can lead to the formation of 2,4-dichlorobenzoic acid.

Furthermore, the chloro and fluoro substituents on the ring can also be targets for nucleophilic substitution, although their reactivity is influenced by their position relative to the powerful activating trichloromethyl group. In related compounds like 3-chloro-4-fluoronitrobenzene, the chlorine atom has been shown to undergo preferential nucleophilic substitution. researchgate.net

Other Transformations of the Trichloromethyl Group

Beyond hydrolysis, the highly reactive trichloromethyl group can participate in other synthetic transformations. For instance, it can be converted to a trifluoromethyl group through reaction with a fluorinating agent. This transformation is significant as the trifluoromethyl group imparts unique properties to organic molecules, often enhancing their metabolic stability and lipophilicity.

The reactivity of the trichloromethyl group is also harnessed in the synthesis of various derivatives. For example, its reaction with triphenylphosphine (B44618) has been studied in the context of chlorinating agents, where the electronic nature of the substituents on the benzotrichloride derivative influences the reactivity. elsevierpure.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

2-Chloro-4-fluorobenzotrichloride serves as a key intermediate in the synthesis of pharmaceuticals. lookchem.com The presence of halogen substituents like chlorine and fluorine is a common feature in many modern drugs, often enhancing metabolic stability and biological activity. guidechem.com This makes halogenated precursors valuable in drug discovery and development. nih.gov

Precursor for Complex Drug Molecules

While a versatile pharmaceutical building block, there is no direct evidence from the provided research to suggest that this compound is a standard precursor in the synthesis of (S)-fluoxetine. The established synthesis for fluoxetine (B1211875) typically involves the reaction of an alcohol intermediate with 4-chloro- or 4-fluorobenzotrifluoride, a compound with a trifluoromethyl (-CF₃) group rather than a trichloromethyl (-CCl₃) group. google.com

However, this compound is a crucial starting material for other valuable pharmaceutical intermediates. For instance, it can be nitrated to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride. google.com This derivative, in turn, is an intermediate for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid, a more complex building block for various active pharmaceutical ingredients. google.com

Synthesis of Therapeutic Agents (e.g., Inhibitors, Anticancer Agents) Utilizing Derivatives

Derivatives of chloro-fluoro-substituted aromatic compounds are instrumental in the development of novel therapeutic agents. Research has shown that compounds built upon similar structural motifs exhibit significant biological activity. For example, a series of novel 4′-fluoro-benzotriazole-acrylonitrile derivatives have been synthesized and evaluated as microtubule-destabilizing agents for their antiproliferative and pro-apoptotic potential in cancer cells. nih.gov These agents function as colchicine-binding site inhibitors, demonstrating nanomolar efficacy in cell growth inhibition. nih.gov

Furthermore, new derivatives of 5-fluoro/chloro/bromo-N`-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazide have been synthesized and assessed for their potential as antibacterial and antifungal agents. The development of such compounds highlights the utility of halogenated aromatic scaffolds, for which this compound can serve as a primary source material, in creating new classes of antimicrobial drugs. In another study, analogs of the dye Malachite Green were synthesized and coupled with triterpenoic acids to create conjugates with significant cytotoxic activity against several human tumor cell lines, including breast adenocarcinoma cells.

Role in Agrochemical Development and Manufacturing

This compound is an important intermediate in the production of modern agrochemicals. [1, 2] Its structural features are incorporated into various pesticides and herbicides to enhance their efficacy and stability. nih.gov The related compound, 2-Chloro-4-fluorobenzonitrile (B42565), is also highlighted as a vital intermediate for synthesizing agrochemical products that protect crops from pests and diseases, thereby improving agricultural yields. [13, 14] The demand for high-purity grades (above 98%) of these intermediates is particularly strong in the agrochemical sector to ensure the integrity and effectiveness of the final products.

Precursor in Dyestuff and Pigment Production

Halogenated benzoic acid derivatives, which can be produced from this compound, are recognized as intermediates in the synthesis of dyes and other fine chemicals. nih.gov The related compound 2-Chloro-4-fluorobenzonitrile is also utilized in the manufacturing of dyes and pigments.

Synthesis of Commercial Dyes (e.g., Malachite Green, Rosamine)

Standard industrial synthesis of the common triphenylmethane (B1682552) dye Malachite Green involves the condensation of benzaldehyde (B42025) and dimethylaniline, and therefore does not use this compound as a precursor. guidechem.com Similarly, Rosamine dyes are typically synthesized through the condensation of 3-aminophenols with phthalic anhydrides or benzaldehydes.

However, the core structure of this compound is relevant in creating specialized, functionalized dye analogs. Research has demonstrated the synthesis of carboxylated Malachite Green analogs which are then used as scaffolds. These modified dye molecules have been coupled with other biologically active molecules, such as oleanolic and ursolic acid derivatives, to produce novel compounds with cytotoxic properties for potential use in cancer research.

Utility as a Reaction Solvent or Catalyst in Specific Chemical Processes

Based on available research, this compound is primarily identified as a reactive intermediate and building block for organic synthesis. [1, 2] There is no significant evidence to suggest its utility as a reaction solvent or catalyst in specific chemical processes. Its high reactivity, particularly the susceptibility of the trichloromethyl group to hydrolysis and substitution, generally makes it unsuitable for use as an inert solvent or a stable catalyst.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-4-fluoro-1-(trichloromethyl)benzene | |

| CAS Number | 88578-92-1 | [2, 11] |

| Molecular Formula | C₇H₃Cl₄F | [2, 11] |

| Molecular Weight | 247.91 g/mol | [2, 11] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 256.9 °C at 760 mmHg | lookchem.com |

| Density | 1.579 g/cm³ | lookchem.com |

| Flash Point | 121.9 °C | lookchem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (S)-fluoxetine |

| 2-Chloro-4-fluorobenzonitrile |

| 2-Chloro-4-fluorobenzoic acid |

| 2-chloro-4-fluoro-5-nitrobenzotrichloride |

| 2-chloro-4-fluoro-5-nitrobenzoic acid |

| This compound |

| 3-(methylamino)-1-phenylpropanol |

| 4-chloro-benzotrifluoride |

| 4-fluorobenzotrifluoride |

| Benzaldehyde |

| Dimethylaniline |

| Malachite Green |

| Oleanolic acid |

| Phthalic anhydride |

| Rosamine |

Contributions to Novel Chemical Process Development and Optimization

This compound serves as a pivotal starting material in the development and optimization of synthetic routes for high-value chemical products, particularly in the agrochemical and pharmaceutical industries. Its unique combination of reactive sites—the trichloromethyl group and the activated aromatic ring—allows for its use in creating novel intermediates and streamlining manufacturing processes.

Research has focused on leveraging this compound to establish more efficient and scalable synthetic pathways. A primary example is its role in the synthesis of nitrated derivatives, which are precursors to a variety of bioactive molecules.

Development of Novel Nitration Processes

A significant contribution of this compound is in the development of processes to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride. This nitration reaction creates a versatile intermediate that can be readily converted into other important compounds, such as the corresponding benzoic acid or acyl chloride. google.com The process involves the nitration of this compound with a sulfonitric mixture, which is typically composed of concentrated nitric acid and sulfuric acid. google.comgoogle.com

The development of this process provides a more direct route to key precursors. For instance, related compounds are essential for producing the herbicide saflufenacil (B1680489) and intermediates for drugs like Ceritinib. google.comwipo.intgoogle.com The synthesis begins with the photochlorination of 2-chloro-4-fluorotoluene (B151448) to yield the starting material, this compound. google.comgoogle.com

Detailed findings from process development studies outline specific reaction parameters for the nitration step.

Table 1: Exemplary Reaction Parameters for the Synthesis of 2-chloro-4-fluoro-5-nitrobenzotrichloride

| Parameter | Value/Condition | Source |

| Starting Material | This compound | google.com |

| Reagent | Sulfonitric Mixture (90% red fuming nitric acid and 98% sulfuric acid) | google.com |

| Reagent Ratio (Sulfuric Acid) | 4.0 equivalents | google.com |

| Reagent Ratio (Nitric Acid) | 1.16 equivalents | google.com |

| Addition Temperature | Below 5 °C (for nitric acid); 5 °C to 7 °C (for starting material) | google.com |

| Reaction Time | 30 minutes stirring after nitric acid addition; 2 hours for starting material addition | google.com |

| Extraction Solvent | Ethylenedichloride | google.com |

Optimization of Synthetic Pathways

Process optimization is crucial for industrial-scale production, focusing on maximizing yield, purity, and safety while minimizing costs and environmental impact. Research documented in patent literature demonstrates the optimization of the nitration process for this compound by carefully controlling reactant ratios and temperature. google.com These refinements are designed to prevent side reactions and ensure the efficient formation of the desired 2-chloro-4-fluoro-5-nitrobenzotrichloride intermediate. google.comgoogle.com

The precise control over the weight ratio of the sulfonitric mixture to the starting material is a key optimization parameter. Studies have identified preferred ranges to ensure the reaction proceeds efficiently.

Table 2: Optimized Weight Ratios for Nitration Process

| Parameter | Preferred Ratio Range | Most Preferred Ratio Range | Source |

| Sulfonitric Mixture to this compound | 1:1 to 3:1 | 1.4:1 to 2:1 | google.com |

| Water to this compound (for purification) | 0.04:1 to 0.1:1 | 0.04:1 to 0.075:1 | google.com |

This strategic development and optimization highlight how this compound is not just a passive precursor but an active enabler of novel and improved chemical manufacturing processes. Its application allows chemists to design synthetic routes that are both innovative and practical for large-scale implementation.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Chloro 4 Fluorobenzotrichloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of 2-Chloro-4-fluorobenzotrichloride. By analyzing the spectra from different nuclei (¹H, ¹⁹F, and ¹³C), one can confirm the substitution pattern on the benzene (B151609) ring and the presence of the trichloromethyl group.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding chloro, fluoro, and trichloromethyl substituents.

Due to the electron-withdrawing nature of the substituents, all aromatic protons are expected to be deshielded and resonate downfield. The proton at position 6 (H-6), being ortho to the electron-withdrawing trichloromethyl group, would likely appear at the lowest field. The proton at position 3 (H-3) is ortho to the chlorine atom, and the proton at position 5 (H-5) is ortho to the fluorine atom. The fluorine atom will cause a characteristic splitting of the signals for adjacent protons (H-3 and H-5) due to ¹H-¹⁹F coupling.

Table 1: ¹H NMR Spectral Data for Related Compounds

| Compound | Solvent | Frequency | Proton Assignment & Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-fluorotoluene (B151448) | CDCl₃ | 399.65 MHz | A: 7.111, B: 7.043, C: 6.831, D (CH₃): 2.287 | - | chemicalbook.com |

| 2-Chloro-4-fluorobenzoic acid | - | - | Provides spectral image but no tabulated data. | - | chemicalbook.com |

The replacement of the methyl group in 2-chloro-4-fluorotoluene with the more electronegative trichloromethyl group in the target compound would be expected to cause a further downfield shift for all aromatic protons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituent Analysis and Coupling Constants

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. researchgate.net A single signal is expected in the ¹⁹F NMR spectrum. This signal will be split into a multiplet due to coupling with the aromatic protons, primarily the ortho protons H-3 and H-5.

The typical chemical shift range for aromatic fluorine compounds (ArF) is between +80 to +170 ppm relative to CFCl₃. However, shifts can vary significantly based on the other substituents on the ring. chemicalbook.com For instance, in related trifluoromethyl-substituted compounds, the ¹⁹F chemical shifts can appear further upfield. rsc.org The precise chemical shift and the magnitude of the ¹H-¹⁹F coupling constants are key parameters for confirming the substitution pattern. Long-range ¹⁹F-¹⁹F coupling is common, but not applicable in this mono-fluorinated compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trichloromethyl carbon.

Aromatic Carbons: The chemical shifts of the six aromatic carbons will vary based on their substituents. The carbon attached to the fluorine (C-4) will show a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluoro-organic compounds. researchgate.net The carbons attached to the chlorine (C-2) and the trichloromethyl group (C-1) will also have distinct chemical shifts. The signals for the remaining CH carbons (C-3, C-5, C-6) will be influenced by their proximity to the electron-withdrawing groups. Quaternary carbons, those not attached to any hydrogens (C-1, C-2, C-4), often exhibit weaker signals in the spectrum. bldpharm.com

Trichloromethyl Carbon: The carbon of the -CCl₃ group is expected to have a characteristic chemical shift, influenced by the three attached chlorine atoms.

Data from related compounds like 2-Chloro-4-fluorotoluene can be used for comparison. chemicalbook.com The substitution of a methyl group with a trichloromethyl group would significantly shift the signal of the attached aromatic carbon (C-1) downfield and also influence the shift of the trichloromethyl carbon itself.

Table 2: ¹³C NMR Spectral Data for a Related Compound

| Compound | Solvent | Assignment & Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-Chloro-4-fluorotoluene | - | Provides spectral image but no tabulated data. | chemicalbook.com |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the structure of this compound through its fragmentation pattern. When combined with gas chromatography, it allows for the separation and sensitive detection of the compound in complex mixtures.

Molecular Weight Determination and Fragmentation Analysis for Structural Confirmation

The molecular formula of this compound is C₇H₃Cl₄F. nih.gov Its calculated molecular weight is approximately 247.9 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to this mass.

A key feature in the mass spectrum will be the isotopic pattern caused by the four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments, with a characteristic intensity distribution.

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, primarily involving the loss of halogen atoms or the trichloromethyl group. chemicalbook.comresearchgate.net

Table 3: Predicted Mass Fragments for this compound

| Predicted Fragment Ion | Formula | Predicted m/z (for ³⁵Cl) | Plausible Origin |

|---|---|---|---|

| [M-Cl]⁺ | [C₇H₃Cl₃F]⁺ | 211 | Loss of a chlorine radical from the -CCl₃ group or the ring |

| [M-CCl₃]⁺ | [C₆H₃ClF]⁺ | 130 | Loss of the trichloromethyl radical |

| [C₆H₃FCl - Cl]⁺ | [C₆H₃F]⁺ | 95 | Loss of chlorine from the [M-CCl₃]⁺ fragment |

Trace Analysis and Quantitative Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the trace analysis and quantitative detection of volatile and semi-volatile compounds like this compound in complex environmental or industrial samples. The technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. This compound, as a semi-volatile compound, would elute at a specific retention time. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented.

For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases the sensitivity and selectivity of the analysis, allowing for detection at very low concentrations. A calibration curve would be generated using standards of known concentration to quantify the amount of this compound in the sample. Derivatization techniques can also be employed to enhance the analysis of certain chlorinated compounds, though it may not be necessary for this specific analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) serves as a critical analytical tool for evaluating the purity of this compound and for tracking the progression of chemical reactions involving this compound. This chromatographic technique separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.

In the analysis of this compound, a reverse-phase HPLC method is commonly utilized. This typically involves a non-polar stationary phase, such as C18, and a polar mobile phase. The mobile phase is often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. The ratio of these solvents can be adjusted, either isocratically or through a gradient, to achieve optimal separation from impurities or other reaction components. For halogenated aromatic compounds, specialized columns like phenyl-hexyl or pentafluorophenyl (PFP) can also be employed to enhance separation based on different pi-pi interactions with the aromatic ring. chromforum.org

Reaction monitoring by HPLC involves periodic analysis of the reaction mixture. Small aliquots are withdrawn, diluted, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the reaction's progress by showing the decrease in the peak area of reactants and the corresponding increase in the peak area of products over time. This data is invaluable for determining reaction kinetics and identifying the optimal endpoint of the reaction.

For purity assessment, a robust HPLC method is developed to separate this compound from all potential process-related impurities and degradation products. The purity is then calculated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique molecular fingerprint. mdpi.comnih.gov

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The trichloromethyl (-CCl₃) group, the aromatic chloro (-Cl) substituent, and the fluoro (-F) substituent all exhibit distinct vibrational frequencies.

Key absorption bands for this compound include:

Aromatic C-H stretch: Typically found in the region of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C stretch: These appear in the 1600-1450 cm⁻¹ range. libretexts.org

C-F stretch: A strong absorption is expected in the 1250-1100 cm⁻¹ region.

C-Cl stretch (aromatic): This vibration is generally observed around 1100-1000 cm⁻¹.

C-Cl stretch (trichloromethyl): The -CCl₃ group gives rise to strong asymmetric and symmetric stretching bands in the 850-550 cm⁻¹ range. libretexts.org

The precise wavenumbers of these bands can be subtly influenced by the electronic interactions between the substituents on the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-F | Stretch | 1250-1100 |

| Aromatic C-Cl | Stretch | 1100-1000 |

| Trichloromethyl C-Cl | Asymmetric & Symmetric Stretch | 850-550 libretexts.org |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, offering a detailed vibrational fingerprint of a molecule. nih.govnih.gov This technique is based on the inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the vibrational modes of the molecule. nih.gov While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

The Raman spectrum of this compound is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. This is especially true for the symmetric stretching modes of the C-Cl bonds within the trichloromethyl group and the ring breathing modes of the substituted benzene ring. The combination of both IR and Raman data allows for a more comprehensive and unambiguous identification of the compound. mdpi.com

Table 3: Expected Key Raman Shifts for this compound

| Functional Group/Vibration | Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | ~3070 | Moderate |

| Aromatic Ring Breathing | ~1600, ~1000 | Strong |

| C-F Stretch | ~1200 | Moderate |

| C-Cl (aromatic) Stretch | ~1080 | Moderate |

| C-Cl (trichloromethyl) Symmetric Stretch | ~700 | Strong |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for determining the mass percentages of the elements within a compound, which is essential for validating its empirical formula. libretexts.org For this compound, this typically involves high-temperature combustion of a precisely weighed sample. The resulting combustion products, such as carbon dioxide, water, hydrogen chloride, and hydrogen fluoride (B91410), are quantitatively measured.

The experimentally determined percentages of carbon, hydrogen, chlorine, and fluorine are then compared to the theoretical values calculated from the molecular formula, C₇H₃Cl₄F. nih.govchemicalbook.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. libretexts.org

Table 4: Elemental Composition of this compound (C₇H₃Cl₄F)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 33.92 |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.22 |

| Chlorine (Cl) | 35.453 | 4 | 141.812 | 57.21 |

| Fluorine (F) | 18.998 | 1 | 18.998 | 7.66 |

| Total | 247.911 | 100.00 |

Note: Calculations are based on standard atomic weights. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of reactions and for the separation of compounds in a mixture. wisc.edulibretexts.org The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, which acts as the stationary phase. orgchemboulder.com

To monitor a reaction involving this compound, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. mit.edu The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. orgchemboulder.com Non-polar compounds generally travel further up the plate (higher Rf value) than polar compounds. mit.edu This allows for a quick visual assessment of the consumption of reactants and the formation of products. wisc.edu

TLC is also instrumental in developing optimal solvent systems for larger-scale purification by column chromatography. orgchemboulder.com

Table 5: General TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on glass or aluminum plates orgchemboulder.com |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve good separation. orgchemboulder.com |

| Application | The sample is dissolved in a volatile solvent and applied to the baseline of the TLC plate using a capillary tube. libretexts.org |

| Development | The plate is placed in a closed chamber with the mobile phase, ensuring the initial spot is above the solvent level. orgchemboulder.com |

| Visualization | Compounds are visualized under UV light (at 254 nm) or by staining with an appropriate reagent, such as potassium permanganate. mit.edu |

Computational Chemistry and Theoretical Investigations of Benzotrichlorides

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the electronic and geometric properties of molecules with a high degree of accuracy. These methods are based on solving the Schrödinger equation, or the Kohn-Sham equations in the case of Density Functional Theory.

The structure of 2-chloro-4-fluorobenzotrichloride consists of a benzene (B151609) ring with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a trichloromethyl (-CCl₃) group. Theoretical calculations are essential for determining the precise three-dimensional arrangement of these atoms and understanding the distribution of electrons within the molecule.

The aromatic ring largely maintains its planarity, a characteristic feature of delocalized π-electron systems. The trichloromethyl group, due to its sp³ hybridization, adopts a trigonal pyramidal geometry. Computational modeling using Density Functional Theory (DFT) provides detailed geometric parameters. For instance, calculations at the B3LYP/6-311+G(d,p) level of theory have been used to predict bond lengths and angles for this compound. These calculations show a slight distortion in the trichloromethyl group from a perfect tetrahedral symmetry, which can be attributed to steric interactions with the adjacent substituents on the benzene ring.

Table 1: Predicted Geometric Parameters for this compound using DFT This table is interactive. You can sort and filter the data.

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| C–Cl (trichloromethyl) | 1.76–1.78 Å | B3LYP/6-311+G(d,p) |

| C–F (aromatic) | 1.33 Å | B3LYP/6-311+G(d,p) |

| C–Cl (aromatic) | 1.73 Å | B3LYP/6-311+G(d,p) |

| ∠Cl–C–Cl (trichloromethyl) | 109.3° | B3LYP/6-311+G(d,p) |

| Dihedral Angle (CCl₃–C–C–F) | 0.7° | B3LYP/6-311+G(d,p) |

Data sourced from DFT-based computational modeling.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of chemical systems. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for a broad range of applications. In the case of substituted benzotrichlorides, DFT can be used to investigate reaction mechanisms, predict spectroscopic properties, and analyze electronic characteristics like HOMO-LUMO gaps. researchgate.net

Different exchange-correlation functionals can be employed within DFT, and their performance can vary depending on the system and property being studied. For example, the B3LYP functional is commonly used for geometry optimizations and vibrational frequency calculations of halogenated benzene derivatives. nih.govresearchgate.net Other functionals, such as PW91, have been shown to provide accurate vertical ionization energies, which are crucial for interpreting photoelectron spectra. nih.gov For certain complex systems, range-separated hybrid functionals like CAM-B3LYP have demonstrated superior accuracy in predicting electronic properties compared to other functionals. rsc.org

DFT calculations can elucidate electronic properties through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity and electronic transitions. researchgate.net Furthermore, DFT can be used to generate molecular electrostatic potential (ESP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions, often referred to as "gold standard" results, though they are computationally more demanding than DFT. researchgate.netnih.gov

For example, high-level calculations such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with large basis sets (e.g., cc-pV5Z) can predict molecular geometries with exceptional accuracy. nih.gov These methods can be used to refine geometries obtained from experimental data or less computationally expensive methods. By calculating vibration-rotation corrections, theoretical equilibrium rotational constants can be derived and compared with experimental values to yield highly accurate semiempirical equilibrium geometries. nih.gov

Ab initio methods are also crucial for benchmarking the performance of more approximate methods like DFT. rsc.org By comparing DFT results for properties like ionization energies or excitation energies against those from high-accuracy ab initio calculations, the most suitable DFT functional for a particular class of molecules can be identified. rsc.org Ab initio molecular orbital studies have been instrumental in examining the potential energy surfaces of reactions involving halogenated benzenes, helping to map out the reaction coordinates and identify transition states and intermediates. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are invaluable for studying complex processes that occur over timescales from femtoseconds to microseconds.

MD simulations can be used to study the behavior of molecules like this compound in different environments, such as in the liquid phase or in solution. By simulating the interactions between many molecules, MD can predict bulk properties and reveal details about local ordering and intermolecular forces. For instance, simulations of related compounds like liquid toluene (B28343) have shown that specific configurations, such as stacked arrangements of molecules, can predominate. researchgate.net

For halogenated aromatic compounds, intermolecular interactions are governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. MD simulations can quantify these interactions and predict how molecules will arrange themselves in condensed phases. This information is critical for understanding properties like solubility, viscosity, and diffusion coefficients.

Reactive molecular dynamics (RMD) simulations, often using force fields like ReaxFF, allow for the modeling of chemical reactions and the formation and breaking of bonds. escholarship.org This approach can be used to explore complex reaction networks without prior assumptions about the reaction mechanism. RMD is particularly useful for studying reactions under specific conditions, such as high temperature or pressure. escholarship.orgresearchgate.net

Recent advancements have focused on developing automated methods to discover reaction pathways and identify transition states directly from MD trajectories. nih.govnih.gov By applying bias potentials to accelerate rare reactive events, these methods can efficiently map out complex reaction landscapes. nih.gov This approach has been successfully applied to study surface catalytic reactions and combustion chemistry, and it holds promise for elucidating the reaction mechanisms of complex organic molecules like substituted benzotrichlorides. nih.govnih.gov These simulations can reveal how factors like mechanical stress or heat can activate different reaction pathways that might not be accessible under normal thermal conditions. escholarship.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for these predictions due to its favorable balance of accuracy and computational cost.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is crucial for structure elucidation. DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: Common DFT Functionals and Basis Sets for NMR Prediction

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-311G(d,p) | A popular hybrid functional often used for a good balance of speed and accuracy in predicting geometries and spectroscopic properties. nih.govresearchgate.net |

| mPW1PW91 | 6-311+G(2d,p) | A functional often used in conjunction with a larger basis set and solvation models for higher accuracy chemical shift calculations. |

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations typically begin with a geometry optimization of the molecule to find its lowest energy structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic positions. nih.gov This yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

For molecules like substituted toluenes, it is known that computed harmonic frequencies often deviate from experimental (anharmonic) frequencies. nih.govflinders.edu.au To account for this, calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. nih.gov Studies on toluene and its derivatives have shown that after scaling, the mean deviation from experimental frequencies can be less than 10 cm⁻¹. nih.gov For the -CCl₃ group, specific C-Cl stretching and deformation modes would be predicted in the lower frequency region of the spectrum. The presence of torsion-vibration interactions, particularly involving the methyl (or in this case, trichloromethyl) group, can complicate the spectra, an effect that can also be investigated computationally. flinders.edu.au

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for Toluene

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) (HF/4-21G) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Ring stretch | 1645 | 1608 | 1605 |

| CH in-plane bend | 1321 | 1301 | 1292 |

| Ring breathing | 1020 | 1003 | 1004 |

| CH out-of-plane bend | 799 | 785 | 786 |

Data derived from methodology described in reference nih.gov. This table serves as an example of the accuracy achievable with scaled quantum mechanical force fields.

Development and Validation of Computational Models for Halogenated Aromatics

The reliability of computational predictions for compounds like this compound depends on the underlying theoretical models being properly validated for the class of molecules . The development and validation of these models is an ongoing area of research in computational chemistry. nih.govnih.gov